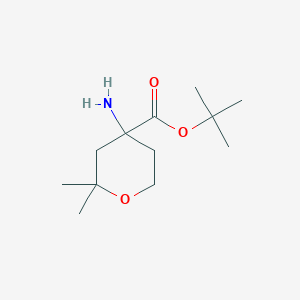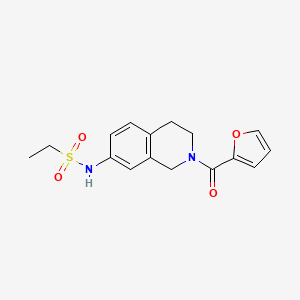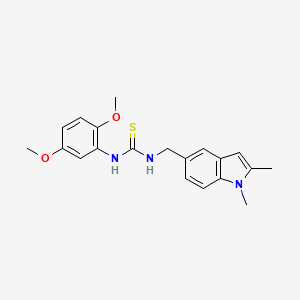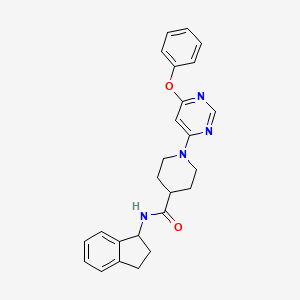
N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.509. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
HIV-1 Reverse Transcriptase Inhibition
N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been investigated for its potential as an inhibitor of HIV-1 reverse transcriptase. A study by Tang et al. (2010) explored piperidine-4-yl-aminopyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs), focusing on N-phenyl piperidine analogs. These analogs demonstrated potent activity against both wild-type HIV-1 and a range of NNRTI-resistant mutant viruses (Tang et al., 2010).
Met Kinase Inhibition
Research on piperidine-4-carboxamides has also extended to the inhibition of the Met kinase superfamily. A study by Schroeder et al. (2009) highlighted the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607). This compound was identified as a selective and orally efficacious inhibitor of the Met kinase superfamily and was advanced into phase I clinical trials (Schroeder et al., 2009).
PARP Inhibition in Cancer Therapy
Jones et al. (2009) conducted research on the development of 2-phenyl-2H-indazole-7-carboxamides as inhibitors of poly(ADP-ribose)polymerase (PARP) 1 and 2. The study focused on optimizing these inhibitors to improve their activity against BRCA-1 and BRCA-2 deficient cancer cells. The compound MK-4827, a piperidine-4-carboxamide derivative, showed promise in phase I clinical trials for its efficacy in BRCA-1 and BRCA-2 mutant tumors (Jones et al., 2009).
Estrogen Receptor Binding in Breast Cancer
The application of piperidine-4-carboxamide derivatives extends to breast cancer research as well. Parveen et al. (2017) synthesized and evaluated certain piperazine-chromene and quinoline conjugates for their activity against human breast cancer cell lines. These compounds showed significant anti-proliferative activities and provided insights into the structure-activity relationship of this class of molecules (Parveen et al., 2017).
Inhibitory Activity Against Tobacco Mosaic Virus
Research by Ni et al. (2017) on the fruit of Ailanthus altissima led to the isolation of novel piperidine derivatives. These compounds were evaluated for their inhibitory activity against Tobacco mosaic virus (TMV), offering potential applications in the field of plant pathology and virus inhibition (Ni et al., 2017).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-25(28-22-11-10-18-6-4-5-9-21(18)22)19-12-14-29(15-13-19)23-16-24(27-17-26-23)31-20-7-2-1-3-8-20/h1-9,16-17,19,22H,10-15H2,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFMYUMERMQZAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363106.png)
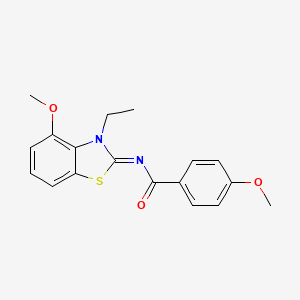
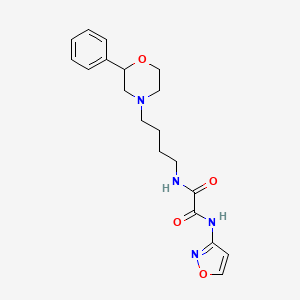
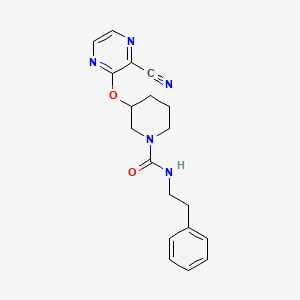
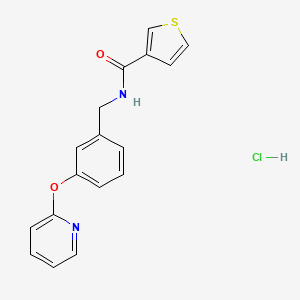
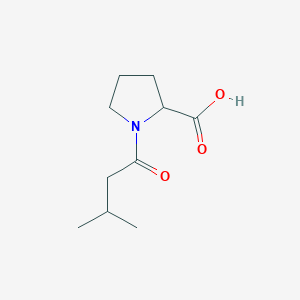
![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)
![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)
![(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2363121.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)
